6-[5-(5-chloropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-ethyl-9H-purine
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Overview
Description
6-[5-(5-chloropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-ethyl-9H-purine is a complex organic compound that incorporates multiple heterocyclic structures
Preparation Methods
The synthesis of 6-[5-(5-chloropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-ethyl-9H-purine involves several steps. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: The starting material, 2-chloropyrimidine, undergoes a cobalt-catalyzed cross-coupling reaction with aryl halides.
Construction of the pyrrolo[3,4-c]pyrrole ring: This step involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of water and a catalytic amount of iron (III) chloride.
Final assembly: The final step involves the coupling of the pyrimidine and pyrrolo[3,4-c]pyrrole intermediates under specific conditions to form the target compound.
Chemical Reactions Analysis
6-[5-(5-chloropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-ethyl-9H-purine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical agents, including anticancer and antimicrobial drugs.
Materials Science: It is used in the development of organic electronic devices such as polymer solar cells and perovskite-polymer hybrid solar cells.
Biological Research: It serves as a ligand for studying the nicotinic acetylcholine receptors in the central nervous system.
Mechanism of Action
The mechanism of action of 6-[5-(5-chloropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-ethyl-9H-purine involves its interaction with specific molecular targets. For instance, it can bind to nicotinic acetylcholine receptors, facilitating the passage of cations into the cell and activating signal transduction pathways . This interaction is crucial for its potential therapeutic effects in treating neurological disorders.
Comparison with Similar Compounds
6-[5-(5-chloropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-ethyl-9H-purine is unique due to its specific structural features. Similar compounds include:
5-(6-(5-[11C]methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyridazin-3-yl)-1H-indole: This compound is used in PET imaging studies.
5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy): This compound has potential therapeutic applications for type 2 diabetes.
These compounds share structural similarities but differ in their specific applications and mechanisms of action.
Properties
Molecular Formula |
C17H19ClN8 |
---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
6-[5-(5-chloropyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-9-ethylpurine |
InChI |
InChI=1S/C17H19ClN8/c1-2-24-10-23-14-15(24)21-9-22-16(14)25-5-11-7-26(8-12(11)6-25)17-19-3-13(18)4-20-17/h3-4,9-12H,2,5-8H2,1H3 |
InChI Key |
XBIQSGXWPRINAS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C5=NC=C(C=N5)Cl |
Origin of Product |
United States |
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